8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C
CAS No.: 93395-31-4
Cat. No.: VC0210117
Molecular Formula: C26H34O12
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93395-31-4 |
---|---|
Molecular Formula | C26H34O12 |
IUPAC Name | [3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-2-methyl-3-oxobutanoate |
Standard InChI | InChI=1S/C26H34O12/c1-9-6-15(37-25(33)26(5,34)12(4)28)18-11(3)23(32)38-22(18)17-10(2)14(7-13(9)17)35-24-21(31)20(30)19(29)16(8-27)36-24/h13-22,24,27,29-31,34H,1-3,6-8H2,4-5H3 |
SMILES | CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O |
Appearance | Powder |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Classification
8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C belongs to the lipid-like molecules category, specifically prenol lipids, and is further classified as a guaianolide-type sesquiterpene lactone . Its IUPAC name, [(3aR,4R,6aR,8S,9aR,9bR)-3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2R)-2-hydroxy-2-methyl-3-oxobutanoate, reflects its intricate stereochemistry . The compound’s glucopyranosyloxy substitution at the C-8 position distinguishes it from simpler guaianolides.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₃₄O₁₂ | |
Molecular Weight | 538.50 g/mol | |
SMILES (Canonical) | CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)... | |
InChI Key | ZFRBQIGYWHKJRW-QQNQLKBDSA-N | |
XLogP | -1.20 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility but dissolves in polar organic solvents such as DMSO, chloroform, and ethyl acetate . Stability assessments recommend storage at -20°C in anhydrous conditions to prevent hydrolysis of the ester and glycosidic bonds .
Pharmacokinetic Predictions
ADMET profiling via admetSAR 2.0 reveals:
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Human Intestinal Absorption: Moderate (58.81% probability) .
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CYP3A4 Substrate: Likely (60% probability), suggesting hepatic metabolism .
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Hepatobiliary Transport: Inhibits OATP1B3 (96.31% probability) and BSEP (67.45%), indicating potential drug-drug interaction risks .
Table 2: ADMET Properties
Parameter | Prediction | Probability |
---|---|---|
Human Oral Bioavailability | Likely | 80% |
P-glycoprotein Substrate | Unlikely | 57.06% |
Mitochondrial Localization | Probable | 76.55% |
Biological Activity and Research Applications
Natural Source and Isolation
The compound is isolated from Crepis crocea, a plant in the Asteraceae family, using chromatographic techniques such as HPLC and preparative TLC . Its presence in this species aligns with the known production of bioactive sesquiterpene lactones in Asteraceae .
Putative Mechanisms of Action
Though direct bioactivity data are scarce, structural analogs of guaianolides exhibit:
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Cytotoxicity: Induction of apoptosis in cancer cell lines through caspase activation .
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Antimicrobial Activity: Disruption of microbial cell membranes .
Table 3: Research Applications by Pathway
Pathway | Potential Role | Evidence Level |
---|---|---|
Apoptosis | Caspase-3/7 activation | Hypothetical |
NF-κB Signaling | IκB kinase inhibition | Indirect |
OATP1B3 Transport | Competitive inhibition | Computational |
Synthetic and Analytical Considerations
Synthesis Challenges
Total synthesis remains unreported due to the compound’s stereochemical complexity. Key hurdles include:
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Stereoselective Formation: Of the C-8 glucopyranosyloxy group.
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Esterification: Regioselective attachment of the 2-hydroxy-2-methyl-3-oxobutyryl moiety.
Analytical Characterization
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR (¹³C, ¹H, COSY, HMBC) are standard for purity assessment (>95%) and structural confirmation .
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